TBPH

Description

Properties

IUPAC Name |

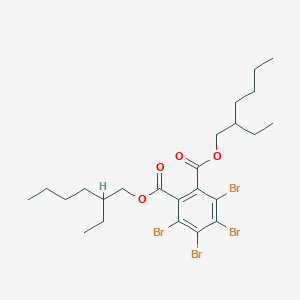

bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEDINPOVKWVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027887 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Color/Form |

Liquid | |

CAS No. |

26040-51-7 | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) tetrabromophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413M0N3V1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2-ethyhexyl) tetrabromophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what is the chemical structure of TBPH

An In-depth Technical Guide to the Chemical Structure of Bis(2-ethylhexyl) tetrabromophthalate (TBPH)

Introduction

Bis(2-ethylhexyl) tetrabromophthalate (this compound) is a brominated flame retardant (BFR) belonging to the phthalate ester class of compounds.[1][2] It is widely utilized as an additive flame retardant and plasticizer in a variety of polymers, including those used in wire and cable insulation, construction materials, and polyurethane foam.[2][3] Its structure is analogous to di(2-ethylhexyl) phthalate (DEHP), a common plasticizer, though the addition of four bromine atoms significantly alters its physical and chemical properties.[2][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, stereochemistry, and the experimental methodologies used for its characterization.

Chemical and Structural Identity

This compound is systematically named bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate.[2][5] It is synthesized through the reaction of tetrabromophthalic anhydride with 2-ethylhexanol.[2][6] The structure consists of a central tetrabrominated benzene ring with two adjacent carboxylate groups, each forming an ester linkage with a 2-ethylhexyl side chain.

Due to the presence of a chiral carbon in each of the two 2-ethylhexyl groups, this compound exists as a mixture of three stereoisomers: the (R,R) and (S,S) enantiomers, and a meso (R,S) form.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate[2][5] |

| Common Synonyms | This compound, BEH-TEBP, Di(2-ethylhexyl) tetrabromophthalate, Pyronil 45[2][5][6] |

| CAS Number | 26040-51-7[2][5] |

| Molecular Formula | C₂₄H₃₄Br₄O₄[2] |

| SMILES | CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC[2][5] |

| InChI | InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3[2][5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicokinetics. A summary of key quantitative data is presented below. It is important to note that for some properties, only estimated or range-limited values are available in the literature.[7]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 706.148 g/mol | [2] |

| Appearance | Colorless or yellow oil | [2] |

| Melting Point | -27 °C (-17 °F; 246 K) | [2] |

| Boiling Point | 584.79 °C (at 760 mmHg) | [2][6] |

| Density | 1.541 g/mL (at 20°C) | [2] |

| Vapor Pressure | 3.56 x 10⁻⁷ Pa | [2] |

| Water Solubility | 6.2 x 10⁻² ng/L | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 10.2 | [2] |

| Flash Point | 207 °C (405 °F; 480 K) | [2] |

| Autoignition Temperature | 270 °C (518 °F; 543 K) | [2] |

Experimental Protocols for Structural Characterization

The determination and confirmation of this compound's chemical structure rely on a combination of spectroscopic techniques. While a specific single-crystal X-ray diffraction study for this compound is not readily found in the cited literature, the following protocols describe the standard methodologies used for the structural elucidation of such compounds.

Spectroscopic Analysis

Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-VIS) spectroscopy, are used in concert to confirm the molecular structure of this compound.[1]

Protocol for NMR Spectroscopy:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), suitable for NMR analysis.[1][8]

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[8]

-

¹H NMR Analysis: The proton NMR spectrum is analyzed for chemical shifts, integration values, and splitting patterns to identify the different types of protons in the molecule, such as those on the alkyl chains and any residual protons on the aromatic ring.

-

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms, confirming the presence of the carbonyl carbons, the brominated aromatic carbons, and the carbons of the 2-ethylhexyl side chains.[8]

-

Interpretation: The combined NMR data are interpreted to ensure consistency with the proposed structure of bis(2-ethylhexyl) tetrabromophthalate.[1]

Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the liquid this compound sample is placed between two potassium bromide (KBr) plates to form a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.

-

Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound. Key absorptions include C=O stretching for the ester groups, C-O stretching, C-H stretching for the alkyl chains, and vibrations associated with the substituted aromatic ring.

Protocol for UV-VIS Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent, such as acetonitrile.[8]

-

Data Acquisition: The UV-VIS spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a blank.[8]

-

Analysis: The spectrum is examined for wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule, particularly those involving the aromatic ring.[1]

X-ray Crystallography (General Protocol)

While a specific crystal structure of this compound is not available, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.[9][10]

General Methodology:

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam.[10] As the crystal is rotated, a diffraction pattern of spots is produced and recorded by a detector.[9]

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to determine the unit cell dimensions and space group of the crystal.[10]

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined using least-squares methods to achieve the best fit with the experimental diffraction data.[10] The final result is a detailed 3D model of the molecule, including bond lengths, bond angles, and stereochemistry.

Chemical Workflows and Relationships

The synthesis and metabolism of this compound represent key chemical workflows. These processes can be visualized to better understand the formation and biological transformation of the molecule.

Synthesis of this compound

This compound is commercially synthesized via a direct diesterification reaction. The process involves the reaction of tetrabromophthalic anhydride with two equivalents of 2-ethylhexanol, typically in the presence of a catalyst such as titanium isopropoxide or titanium tetrachloride.[2]

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. Bis(2-ethylhexyl)tetrabromophthalate - Wikipedia [en.wikipedia.org]

- 3. healthvermont.gov [healthvermont.gov]

- 4. BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE - Ataman Kimya [atamanchemicals.com]

- 5. Bis(2-ethylhexyl) tetrabromophthalate | C24H34Br4O4 | CID 117291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. epa.gov [epa.gov]

- 8. chemview.epa.gov [chemview.epa.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Bis(2-ethylhexyl) tetrabromophthalate (TBPH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) tetrabromophthalate (TBPH), a high-production-volume additive flame retardant, is utilized as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Its use in a wide range of consumer products, including plastics, electronics, and construction materials, has led to its ubiquitous presence in the environment. This technical guide provides a comprehensive overview of the environmental fate, transport, and toxicological pathways of this compound. It synthesizes current scientific knowledge on its physicochemical properties, degradation mechanisms, environmental partitioning, and bioaccumulation potential. Detailed experimental protocols for its analysis and study are provided, alongside visualizations of its environmental pathways and molecular mechanisms of toxicity.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its intrinsic physicochemical properties. This compound is characterized by its high molecular weight, low water solubility, and high lipophilicity, which are key determinants of its environmental partitioning and persistence.

Table 1: Physicochemical and Environmental Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₃₄Br₄O₄ | [1] |

| Molecular Weight | 706.14 g/mol | [1] |

| Appearance | Thick, pale yellow, oily liquid | [2],[1] |

| Density | 1.529 g/cm³ | [1] |

| Water Solubility | 1.98 x 10⁻⁹ mg/L at 25°C (estimated) | [2],[1] |

| Vapor Pressure | 1.7 x 10⁻¹¹ mm Hg (2.3 x 10⁻⁹ Pa) at 25°C (estimated) | [2],[1] |

| Henry's Law Constant | 3.1 x 10⁻⁷ atm·m³/mol at 25°C (estimated) | [1] |

| Octanol-Water Partition Coefficient (log Kₒw) | 10.6 - 12.0 (estimated) | [2],[1] |

| Organic Carbon-Water Partition Coefficient (log Kₒc) | High (inferred from high Kₒw) | [3] |

| Bioconcentration Factor (BCF) in fish | 13 (estimated) | [4],[1] |

| Dissipation Half-Life (Suspended Solids) | 25 days | [4] |

| Dissipation Half-Life (Sediment) | >200 days | [4] |

| Bioaccumulation Half-Life (T₁/₂) in killifish | 13 days | [5],[6] |

| Depuration Half-Life (T₁/₂) in killifish | 22 days | [5],[6] |

Environmental Fate and Transport

This compound is an additive flame retardant, meaning it is physically mixed with the polymer matrix rather than chemically bound. This facilitates its release into the environment through volatilization, leaching, and abrasion from products during their lifecycle and disposal.

Release and Distribution

Once released, this compound's very low vapor pressure and high lipophilicity dictate its partitioning behavior. It is expected to strongly sorb to solid phases such as indoor and outdoor dust, soil, and sediment.[4] While its gas-phase atmospheric half-life is predicted to be short, its tendency to adsorb to fine particulate matter allows for long-range atmospheric transport to remote environments.[4] In aquatic systems, its extremely low water solubility means it will predominantly partition from the water column to suspended solids and ultimately accumulate in sediments, which act as a primary environmental sink.[4]

Degradation Pathways

Abiotic Degradation:

-

Photodegradation: this compound can undergo photolysis, primarily through debromination, when exposed to sunlight. Studies on similar brominated flame retardants have shown that this process can be slow, with half-lives potentially extending from hours to days depending on the environmental matrix and conditions.[7]

-

Hydrolysis: Due to its low water solubility, the rate of abiotic hydrolysis of this compound at environmentally relevant pH and temperatures is expected to be negligible.

Biotic Degradation:

-

Aerobic and Anaerobic Degradation: The biodegradation potential of this compound appears to be limited. Studies have reported minimal degradation (e.g., 2-3%) in inoculated media over 28 days.[4] Its complex, highly brominated structure makes it recalcitrant to microbial breakdown under both aerobic and anaerobic conditions.[8],[9]

-

Metabolism: In biota, this compound can be metabolized by carboxylesterases to its monoester metabolite, mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP), which may exhibit different toxicity profiles.[2] Studies in rats have shown that a significant portion of ingested this compound is excreted as TBMEHP.[4]

Bioaccumulation and Biomagnification

The high log Kₒw of this compound suggests a strong potential for bioaccumulation in organisms. However, experimental data presents a mixed picture.

-

Bioconcentration: Some models predict a low bioconcentration factor (BCF) of 13 in fish.[4],[1] One study with fathead minnows showed no significant bioconcentration over a 72-day experiment.[4]

-

Bioaccumulation: Dietary exposure studies in Atlantic killifish demonstrated that while this compound does bioaccumulate, only a small fraction (<0.5%) of the ingested dose was retained.[5],[6] The estimated time to reach 50% of the steady-state concentration was 13 days, with a depuration half-life of 22 days.[5],[6]

-

Biomagnification: There is currently no strong evidence to suggest that this compound biomagnifies through the food web.

The discrepancy between the high log Kₒw and the observed limited bioaccumulation may be due to factors such as low bioavailability in sediment, significant metabolism, or rapid excretion.

Experimental Protocols

Protocol for Analysis of this compound in Sediment Samples

This protocol provides a general workflow for the extraction, cleanup, and quantification of this compound in sediment samples using gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation:

-

Collect sediment samples and store them at -20°C until analysis.

-

Freeze-dry the samples to remove water and homogenize using a mortar and pestle.

-

Accurately weigh approximately 1-5 g of the dried, homogenized sediment into an extraction cell or flask.

-

-

Extraction (Accelerated Solvent Extraction - ASE):

-

Spike the sample with a surrogate standard (e.g., deuterated this compound) to monitor extraction efficiency and recovery.

-

Mix the sample with a drying agent like diatomaceous earth and load it into the ASE cell.

-

Perform extraction using a suitable solvent, such as a 1:1 (v/v) mixture of acetone and hexane or dichloromethane.[5]

-

Set ASE conditions (e.g., temperature: 100°C, pressure: 1500 psi, static time: 10 min, 2 cycles).

-

-

Extract Cleanup (Solid Phase Extraction - SPE):

-

Concentrate the raw extract to approximately 1 mL under a gentle stream of nitrogen.

-

Prepare a multi-layer silica gel/alumina SPE cartridge, pre-conditioned with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with a non-polar solvent (e.g., hexane).

-

Elute the this compound fraction with a more polar solvent mixture (e.g., 60:40 hexane/dichloromethane).[10]

-

Concentrate the final eluate and add an internal standard (e.g., PCB-209) for quantification.

-

-

Instrumental Analysis (GC-MS):

-

Instrument: Gas chromatograph coupled with a mass spectrometer (operating in electron impact [EI] or electron capture negative ionization [ECNI] mode).

-

Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]

-

Injection: 1 µL in splitless mode at an injector temperature of 300°C.[12]

-

Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 5°C/min to 300°C (hold 20 min).[11]

-

MS Conditions: Transfer line at 280°C, ion source at 230°C. Monitor characteristic ions for this compound and standards in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

Quality Control:

-

Analyze procedural blanks, matrix spikes, and certified reference materials in each batch to ensure data quality.

-

Surrogate recovery should fall within an acceptable range (e.g., 70-130%).

-

Protocol for Dietary Bioaccumulation Study in Fish

This protocol is based on OECD guidelines and is designed to assess the uptake and elimination of this compound in fish from a contaminated diet.

-

Test Organism:

-

Select a suitable fish species, such as Atlantic killifish (Fundulus heteroclitus) or Fathead minnow (Pimephales promelas).[5]

-

Acclimate fish to laboratory conditions (temperature, salinity, photoperiod) for at least two weeks prior to the experiment.

-

-

Diet Preparation:

-

Obtain a standard commercial fish food pellet.

-

Prepare a stock solution of this compound in a suitable carrier solvent (e.g., acetone or fish oil).

-

Spike the food by evenly coating the pellets with the this compound stock solution. A control diet should be prepared with the carrier solvent only.

-

Allow the solvent to evaporate completely. Analyze the prepared diets to confirm the target concentrations (e.g., a low and a high dose).[5]

-

-

Experimental Design:

-

The experiment consists of two phases: an uptake phase and a depuration phase.

-

Uptake Phase (e.g., 28 days): Feed replicate tanks of fish the this compound-spiked diet daily at a set feeding rate.[5]

-

Depuration Phase (e.g., 14-28 days): Following the uptake phase, switch all fish to the control (uncontaminated) diet.[5]

-

Maintain control groups fed only the control diet throughout the entire experimental duration.

-

-

Sampling:

-

Sample fish from each treatment group at multiple time points during both the uptake phase (e.g., days 0, 3, 7, 14, 21, 28) and the depuration phase (e.g., days 29, 31, 35, 42).[5]

-

At each sampling point, euthanize fish, record weight and length, and store whole-body samples at -20°C or lower until chemical analysis.

-

-

Chemical Analysis:

-

Analyze whole-fish homogenates for this compound concentration using the analytical protocol described in Section 3.1 (adapted for tissue matrix). Determine lipid content for normalization.

-

-

Data Analysis:

-

Calculate the uptake rate constant (k₁) and depuration rate constant (k₂).

-

Determine the bioaccumulation factor (BAF) or biota-sediment accumulation factor (BSAF) if sediment exposure is included.

-

Calculate the bioaccumulation and depuration half-lives (T₁/₂).

-

Toxicological Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying this compound toxicity. Exposure has been linked to inflammation and cellular stress, particularly through the activation of innate immune signaling pathways.

MAVS-IRF3 Inflammatory Pathway

Studies have shown that this compound exposure can induce a significant inflammatory response in renal cells. This process is mediated through the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3) pathway.[13]

The proposed mechanism involves:

-

Cellular Stress: this compound induces cellular stress, potentially recognized by cytosolic pattern recognition receptors like RIG-I (Retinoic acid-inducible gene I).

-

MAVS Activation: This stress signal is transduced to the MAVS protein located on the mitochondrial outer membrane, causing its activation.[14]

-

IRF3 Phosphorylation: Activated MAVS serves as a platform to recruit and facilitate the phosphorylation of the transcription factor IRF3 by kinases like TBK1.[15]

-

Inflammatory Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]

-

Inflammation: The release of these cytokines leads to an inflammatory state, which, if chronic, can result in tissue damage and fibrosis.[13]

Conclusion

Bis(2-ethylhexyl) tetrabromophthalate (this compound) is a persistent environmental contaminant that preferentially partitions to soil and sediment. Its degradation in the environment is slow, and while its potential for biomagnification appears low, it does bioaccumulate in organisms. The primary risks associated with this compound may stem from its chronic exposure and potential to induce inflammatory responses through specific signaling pathways like MAVS-IRF3. Further research is required to fully characterize its long-term environmental behavior, the environmental relevance of its metabolites, and its full toxicological profile in a wider range of organisms, including humans. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in the environmental assessment and management of this emerging contaminant.

References

- 1. echemi.com [echemi.com]

- 2. inrs.fr [inrs.fr]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. doh.wa.gov [doh.wa.gov]

- 5. Bioaccumulation and Effects of Dietary Exposure to the Alternative Flame Retardant, Bis(2-ethylhexyl) tetrabromophthalate (this compound), in the Atlantic killifish, Fundulus heteroclitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioaccumulation and effects of dietary exposure to the alternative flame retardant, bis(2-ethylhexyl) tetrabromophthalate (this compound), in the Atlantic killifish, Fundulus heteroclitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Fate of four Different Classes of Chemicals Under Aerobic and Anaerobic Conditions in Biological Wastewater Treatment [frontiersin.org]

- 9. omicsonline.org [omicsonline.org]

- 10. researchgate.net [researchgate.net]

- 11. eeer.org [eeer.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Tetrabromophthalate bis(2-ethylhexyl) ester (this compound) exposure induces renal inflammation injury by activating MAVS-IRF3 signaling pathway in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of Type I and III Interferon Response by Mitochondrial and Peroxisomal MAVS and Inhibition by Hepatitis C Virus | PLOS Pathogens [journals.plos.org]

- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Unmasking a Ubiquitous Contaminant: A Technical Guide to Human Exposure to TBPH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) tetrabromophthalate (TBPH) is a high-production-volume additive flame retardant utilized in a diverse range of consumer and industrial products to meet flammability standards. Its widespread use, particularly as a replacement for phased-out polybrominated diphenyl ethers (PBDEs), has led to its ubiquitous presence in indoor environments and detectable levels in human tissues.[1][2][3][4] This technical guide provides a comprehensive overview of the primary sources of human exposure to this compound, summarizes quantitative data on its prevalence, details experimental protocols for its detection, and elucidates key signaling pathways implicated in its potential toxicological effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the environmental fate and human health impacts of this emerging contaminant.

I. Sources of Human Exposure to this compound

Human exposure to this compound is predominantly through the indoor environment, where it leaches from treated products into dust, which can then be ingested, inhaled, or dermally absorbed.[1][5][6]

1. Consumer Products: this compound is a component of flame retardant mixtures such as Firemaster® 550 and Firemaster® BZ 54.[1][7] It is commonly used in:

-

Polyurethane Foam: Found in furniture, mattresses, pillows, and baby products like car seats and changing table pads.[1][3]

-

Plastics and Rubber: Used in appliances, construction materials, and electrical components.[1]

-

Neoprene: A synthetic rubber with various applications.[1]

2. Indoor Dust: The primary route of human exposure is through the ingestion and inhalation of contaminated indoor dust.[5][6][8][9] this compound, being an additive flame retardant, is not chemically bound to the polymer matrix and can migrate out of products over time, accumulating in dust.[6][9] Hand-to-mouth contact, especially in children, is a significant exposure pathway.[9]

3. Diet: While considered a less significant pathway compared to dust, dietary exposure to this compound can occur.[10] Bioaccumulation in the food chain has been observed, with this compound detected in marine mammals.[1][11]

4. Electronic Waste (E-waste): Electronic products contain flame retardants in their plastic housings and printed circuit boards.[7] Informal recycling and disposal of e-waste can lead to the release of this compound and other brominated flame retardants into the environment, potentially contaminating local air, soil, and water sources.[7]

II. Quantitative Data on this compound Exposure

The following tables summarize the concentrations of this compound reported in various environmental and human samples. These data provide a snapshot of the extent of human exposure.

Table 1: this compound Concentrations in Indoor Dust

| Location/Study | Sample Size (n) | Geometric Mean (ng/g) | Mean (ng/g) | Range (ng/g) | Citation(s) |

| U.S. Homes | 64 | 364.7 | - | - | [9][12] |

| U.S. (Meta-analysis) | - | - | 144 - 734 | up to 47,110 | [5] |

| Belgian Homes & Offices | 45 | - | - | <2 - 6175 | [8] |

| Canadian Homes | 23 | - | 733 | - | [7][13] |

| California Childcare Centers | - | - | - | Detected in 100% of samples | [5] |

Table 2: this compound Concentrations in Human Samples

| Matrix | Location/Study | Sample Size (n) | Median Concentration | Range | Citation(s) |

| Serum (ng/g lipid weight) | Indiana, USA (Adults) | 50 (16% detection) | 40 ng/g | 19 - 69 ng/g | [5] |

| Hair (ng/g) | Indiana, USA (Adults) | 50 (94% detection) | - | - | [5] |

| Fingernails (ng/g) | Indiana, USA (Adults) | 50 (80-86% detection) | - | - | [5] |

| Toenails (ng/g) | Indiana, USA (Adults) | 50 (80-86% detection) | - | - | [5] |

| Handwipes (ng) | North Carolina, USA | 64 | 23.4 (Geometric Mean) | - | [9][12] |

III. Experimental Protocols

Accurate quantification of this compound in various matrices is crucial for exposure assessment. The following sections detail common methodologies.

Extraction of this compound from Indoor Dust

Objective: To isolate this compound from complex dust matrices for subsequent analysis.

Methodology: Ultrasonic Assisted Solvent Extraction [11]

-

Sample Preparation: A known mass of sieved dust (e.g., 100 mg) is weighed into a glass centrifuge tube.

-

Internal Standard Spiking: The sample is spiked with a known amount of a labeled internal standard (e.g., ¹³C-TBPH) to correct for matrix effects and variations in extraction efficiency.

-

Solvent Addition: An appropriate solvent mixture, such as hexane/acetone (1:1 v/v) or a methanol:acetonitrile:isopropanol (1:1:2 v/v/v) mixture, is added to the dust sample.[11]

-

Ultrasonication: The sample is subjected to ultrasonic extraction for a defined period (e.g., 30 minutes) and temperature (e.g., 60°C) to facilitate the transfer of this compound from the dust particles into the solvent.[11]

-

Centrifugation: The mixture is centrifuged to separate the solid dust particles from the solvent extract.

-

Extract Collection: The supernatant (solvent extract) is carefully transferred to a clean tube.

-

Repeated Extraction: The extraction process is typically repeated two to three times with fresh solvent to ensure complete recovery of the analyte.

-

Concentration: The pooled extracts are concentrated under a gentle stream of nitrogen to a small volume.

-

Reconstitution: The concentrated extract is reconstituted in a suitable solvent for instrumental analysis.

-

Cleanup (Optional): A cleanup step using solid-phase extraction (SPE) with materials like Florisil or C18 cartridges may be employed to remove interfering compounds from the extract.[7]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation: A gas chromatograph coupled to a mass spectrometer, often operated in electron capture negative ionization (ECNI) mode for enhanced sensitivity to halogenated compounds.

Methodology:

-

Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates different compounds based on their boiling points and chemical properties.

-

Ionization: As the separated compounds elute from the column, they enter the mass spectrometer's ion source, where they are ionized.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: A detector measures the abundance of ions at specific m/z values. For this compound, characteristic fragment ions (e.g., m/z 463 and 515) are monitored for quantification.[14]

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated from standards of known concentrations.

Extraction of this compound from Polyurethane Foam

Objective: To determine the presence and quantity of this compound in foam products.

Methodology: Sonication and Accelerated Solvent Extraction [14]

-

Screening: A small piece of foam (approx. 0.05 g) is sonicated in dichloromethane (DCM) for about 15 minutes. The extract is then filtered and analyzed by GC/MS in full scan mode to identify the presence of flame retardants.[14]

-

Quantification (Accelerated Solvent Extraction - ASE):

-

A separate piece of foam is used for quantitative analysis.

-

The foam is placed in an extraction cell.

-

The cell is filled with a suitable solvent (e.g., DCM).

-

The solvent is heated and pressurized to enhance extraction efficiency.

-

The extract is collected and prepared for GC/MS analysis as described above.

-

IV. Signaling Pathways and Toxicological Implications

Emerging research indicates that this compound and its metabolite, mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), can interfere with several key signaling pathways, suggesting potential for adverse health effects.

Endocrine Disruption and PPARγ Signaling

This compound is structurally similar to phthalates known to be endocrine disruptors.[1] Studies suggest that this compound and TBMEHP may act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism and adipogenesis.[15] Activation of the PPARγ pathway can lead to disruptions in lipid homeostasis.[1][13]

Caption: this compound/TBMEHP activation of the PPARγ signaling pathway.

Renal Inflammation via MAVS-IRF3 Signaling

Recent in vitro and in vivo studies have shown that this compound exposure can induce renal inflammation.[3][16] The proposed mechanism involves the activation of the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3) signaling pathway, which is typically associated with the innate immune response to viral infections.[3][16]

Caption: this compound-induced activation of the MAVS-IRF3 inflammatory pathway.

V. Logical Workflow of this compound Exposure and Health Implications

The following diagram illustrates the logical progression from sources of this compound to human exposure and potential health outcomes.

Caption: Logical workflow from this compound sources to potential health effects.

VI. Conclusion

This compound is a prevalent environmental contaminant to which human populations are widely exposed, primarily through indoor dust originating from consumer products. The quantitative data presented in this guide highlight the extent of this exposure. The detailed experimental protocols provide a foundation for consistent and accurate monitoring of this compound levels in various media. Furthermore, the elucidation of its impact on critical signaling pathways, such as PPARγ and MAVS-IRF3, underscores the need for continued research into its potential health risks. This technical guide serves as a foundational resource to support ongoing investigations into the toxicology of this compound and to inform the development of strategies to mitigate human exposure.

References

- 1. mdpi.com [mdpi.com]

- 2. Calculation of serum "total lipid" concentrations for the adjustment of persistent organohalogen toxicant measurements in human samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrabromophthalate bis(2-ethylhexyl) ester (this compound) exposure induces renal inflammation injury by activating MAVS-IRF3 signaling pathway in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. api.globalewaste.org [api.globalewaste.org]

- 8. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 9. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 10. Lysophospholipid-Related Diseases and PPARγ Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. MAVS recruits multiple ubiquitin E3 ligases to activate antiviral signaling cascades | eLife [elifesciences.org]

- 16. Involvement of peroxisome proliferator-activated receptor gamma (PPARγ) and autophagic pathways in the mechanism of action of the tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO or TBC) flame retardant in the lung adenocarcinoma (A549) cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicokinetic Profile of Bis(2-ethylhexyl) Tetrabromophthalate (BEH-TEBP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP), a brominated flame retardant, has been increasingly used as a replacement for polybrominated diphenyl ethers (PBDEs) in a variety of consumer products. Its widespread presence in the environment and detection in human tissues have raised concerns about its potential impact on human health.[1] Understanding the toxicokinetics of BEH-TEBP—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to assessing its risk profile. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicokinetics of BEH-TEBP, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Absorption

BEH-TEBP exhibits poor absorption following oral exposure. In vivo studies in female Sprague Dawley rats demonstrated that the vast majority of an orally administered dose is excreted unchanged in the feces.[2][3][4][5]

Table 1: Excretion of [¹⁴C]-BEH-TEBP in Female Sprague Dawley Rats within 72 Hours After a Single Oral Dose

| Dose Level | % of Dose in Feces (mean ± SD) | % of Dose in Urine (mean ± SD) |

| 0.1 µmol/kg | 98 ± 2 | 1.0 ± 0.2 |

| 10 µmol/kg | 92 ± 3 | 0.8 ± 0.1 |

Data compiled from studies in female Sprague Dawley rats.[2][3][4][5]

The disposition of orally administered BEH-TEBP in male B6C3F1/Tac mice was found to be similar to that in female rats.[2][3][4] Dermal absorption of BEH-TEBP has also been investigated. In vitro studies using human and rat skin showed minimal penetration.[6][7][8] In vivo dermal application in rats resulted in a total absorption of 27±9%, with only 1.2% reaching systemic circulation.[6][7][8]

Distribution

Following absorption, BEH-TEBP distributes to various tissues, with a tendency to accumulate in lipophilic compartments. After a single oral dose in rats, the highest concentrations of ¹⁴C-radioactivity were found in the liver and adrenal tissues at 72 hours.[2] Intravenously administered BEH-TEBP showed a wider distribution, with the highest amounts retained in the liver, muscle, skin, and fat after 72 hours.[2]

Repeated oral administration of BEH-TEBP led to bioaccumulation, most notably in the liver and adrenal glands.[2][3][4] After 10 daily oral doses, the concentration of ¹⁴C-radioactivity in the liver and adrenals was 5- and 10-fold higher, respectively, compared to a single dose.[2][3][4]

Table 2: Tissue Distribution of [¹⁴C]-Radioactivity 72 Hours After a Single Intravenous Dose (0.1 µmol/kg) of BEH-TEBP in Female Sprague Dawley Rats

| Tissue | % of Dose Retained (mean) |

| Liver | 7 |

| Muscle | 3 |

| Skin | 3 |

| Fat | 2 |

| Total in Tissues | >15 |

Data represents the percentage of the initial intravenous dose found in the respective tissues.[2][3][4][5]

Metabolism

BEH-TEBP undergoes limited metabolism in vivo. The primary metabolic pathway is the hydrolysis of one of the 2-ethylhexyl ester linkages to form mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP).[2][3][4][5] This metabolite has been identified in the bile and feces of rats administered BEH-TEBP intravenously.[2][3][4][5] In vitro studies using human and rat liver and intestinal subcellular fractions did not detect any metabolites of BEH-TEBP.[6][9] However, incubation with purified porcine carboxylesterase resulted in the formation of TBMEHP, suggesting that carboxylesterases are responsible for its metabolism.[6][9]

Metabolic pathway of BEH-TEBP.

Signaling Pathway Involvement: PPARγ

Recent studies have indicated that BEH-TEBP and its primary metabolite, TBMEHP, can interact with the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway.[10] Molecular docking studies suggest that both compounds can bind to PPARγ.[10] This interaction can subsequently influence the expression of genes involved in lipid metabolism.[10]

BEH-TEBP and the PPARγ signaling pathway.

Excretion

The primary route of excretion for orally administered BEH-TEBP is through the feces, with 92-98% of the dose eliminated unchanged within 72 hours in rats.[2][3][4][5] Urinary excretion is minimal, accounting for less than 1% of the oral dose.[2][3][4][5] Following intravenous administration, elimination is slower, with a significant portion of the dose being excreted in the feces, indicating biliary excretion of the parent compound and its metabolite, TBMEHP.[2][3][4][5]

Experimental Protocols

In Vivo Toxicokinetic Study in Rodents

A representative experimental design to evaluate the toxicokinetics of BEH-TEBP in vivo is outlined below.

Experimental workflow for in vivo toxicokinetic studies.

1. Animal Model:

-

Species: Female Sprague Dawley rats or male B6C3F1/Tac mice.[2]

-

Acclimation: Animals are acclimated for at least one week prior to the study.

2. Dosing:

-

Test Article: [¹⁴C]-radiolabeled BEH-TEBP is typically used to facilitate tracing.

-

Formulation: The compound is dissolved in a suitable vehicle, such as corn oil.

-

Administration:

3. Sample Collection:

-

Housing: Animals are housed individually in metabolism cages to allow for the separate collection of urine and feces.

-

Excreta: Urine and feces are collected at predetermined intervals (e.g., 24, 48, 72 hours) post-dosing.

-

Blood: Blood samples are collected at various time points to determine the concentration-time profile of the compound and its metabolites.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected.

4. Analytical Methods:

-

Quantification of Radioactivity: Total radioactivity in liquid samples (urine, plasma) and tissue homogenates is determined by liquid scintillation counting. For solid samples like feces and tissues, combustion analysis followed by liquid scintillation counting is used.

-

Metabolite Analysis: Samples (e.g., bile, fecal extracts) are analyzed by high-performance liquid chromatography (HPLC) with radiometric detection to separate and quantify the parent compound and its metabolites.[2] Mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) for structural identification of metabolites.

In Vitro Metabolism Assay (Carboxylesterase Activity)

This protocol describes a general method for assessing the in vitro metabolism of BEH-TEBP by carboxylesterases using liver subcellular fractions.

1. Enzyme Source:

-

Human or rat liver microsomes or S9 fractions.

-

Purified carboxylesterases (e.g., porcine liver carboxylesterase) can be used for specific enzyme phenotyping.[6][9]

2. Incubation:

-

Reaction Mixture: A typical incubation mixture contains:

-

Liver subcellular fraction (e.g., 0.5 mg/mL protein).

-

Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

BEH-TEBP (substrate) dissolved in a suitable solvent (e.g., DMSO, final concentration typically ≤ 0.5%).

-

-

Pre-incubation: The reaction mixture (without the substrate) is pre-incubated at 37°C for a few minutes to equilibrate the temperature.

-

Reaction Initiation: The reaction is initiated by adding the substrate (BEH-TEBP).

-

Incubation Conditions: The mixture is incubated at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes). The reaction should be maintained in the linear range with respect to time and protein concentration.

3. Reaction Termination and Sample Preparation:

-

Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing the substrate and any metabolites, is collected for analysis.

4. Analytical Method:

-

LC-MS/MS: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the remaining BEH-TEBP and the formed TBMEHP.

-

Data Analysis: The rate of metabolite formation is calculated and can be used to determine kinetic parameters such as Km and Vmax if multiple substrate concentrations are tested.

Conclusion

The toxicokinetics of bis(2-ethylhexyl) tetrabromophthalate are characterized by poor oral absorption, with the majority of the compound being eliminated unchanged in the feces.[2][3][4][5] Systemically available BEH-TEBP can distribute to and accumulate in tissues, particularly the liver and adrenal glands, upon repeated exposure.[2][3][4] Metabolism is limited and primarily involves hydrolysis by carboxylesterases to form mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP).[2][6][9] Both the parent compound and its primary metabolite have been shown to interact with the PPARγ signaling pathway, suggesting a potential mechanism for effects on lipid metabolism.[10] The detailed experimental protocols provided herein serve as a guide for researchers investigating the toxicological profile of this and other emerging flame retardants. Further research is warranted to fully elucidate the toxicological significance of BEH-TEBP and its metabolites, particularly in the context of chronic human exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PPARs and Xenobiotic-Induced Adverse Effects: Relevance to Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of in vitro methods for carboxylesterase activity determination in immortalized cells representative of the intestine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of an in vitro approach to assess marine invertebrate carboxylesterase responses to chemicals of environmental concern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization of the metabolism of eupalinolide A and B by carboxylesterase and cytochrome P450 in human liver microsomes [frontiersin.org]

TBPH: An In-Depth Technical Guide on its Potential for Endocrine Disruption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) tetrabromophthalate (TBPH) is a widely used brominated flame retardant and plasticizer.[1] Its structural similarity to known endocrine disruptors, such as di(2-ethylhexyl) phthalate (DEHP), has raised concerns about its potential to interfere with the endocrine system.[2] This technical guide provides a comprehensive overview of the current scientific evidence regarding this compound's endocrine-disrupting properties. It summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and visualizes the implicated signaling pathways. The data presented herein are intended to inform researchers, scientists, and drug development professionals about the potential risks associated with this compound exposure and to guide future research in this area.

Chemical and Physical Properties

This compound is a complex mixture of stereoisomers with the chemical formula C₂₄H₃₄Br₄O₄.[2] It is a viscous liquid that is poorly soluble in water but soluble in organic solvents.[3][4] Its high lipophilicity suggests a potential for bioaccumulation in fatty tissues.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₄Br₄O₄ | [2] |

| Molecular Weight | 706.1 g/mol | [4] |

| CAS Number | 26040-51-7 | [2] |

| Appearance | Viscous liquid | |

| Water Solubility | Poor | [3] |

| LogP (octanol-water partition coefficient) | High (indicative of lipophilicity) | [2] |

In Vitro Evidence of Endocrine Disruption

A variety of in vitro assays have been employed to investigate the endocrine-disrupting potential of this compound. These studies have provided evidence for its ability to interfere with androgen, estrogen, and thyroid hormone signaling pathways.

Anti-Androgenic Activity

Yeast-based reporter assays (YAS - Yeast Androgen Screen) have demonstrated that this compound can act as an androgen receptor (AR) antagonist.

Table 2: In Vitro Anti-Androgenic and Anti-Estrogenic Activity of this compound

| Assay | Endpoint | Result | Concentration | Reference |

| Yeast Androgen Screen (YAS) | Anti-androgenic activity | 74% maximal inhibition | 300 mg/L | [5] |

| Yeast Estrogen Screen (YES) | Anti-estrogenic activity | 62% maximal inhibition (by TBB, a related compound) | 0.5 mg/L | [5] |

| Luciferase Reporter Gene Assay | Anti-androgenic activity (IC₅₀) | 0.1 µM | [6] | |

| Luciferase Reporter Gene Assay | Anti-glucocorticoid activity (IC₅₀) | 0.3 µM | [6] |

Effects on Steroidogenesis

The H295R steroidogenesis assay, which uses a human adrenal cortical carcinoma cell line, has been instrumental in evaluating the effects of this compound on hormone production.

Table 3: Effects of this compound on Steroid Hormone Production in H295R Cells

| Hormone | Effect | Fold Change | Concentration | Reference |

| 17β-Estradiol (E2) | Increased production | 5.4-fold increase | 15 mg/L (21.2 µM) | [5] |

This significant increase in estradiol production suggests that this compound can modulate the activity of enzymes involved in the steroidogenesis pathway, such as aromatase (CYP19).

In Vivo Evidence of Endocrine Disruption

In vivo studies in animal models have provided further evidence for the endocrine-disrupting effects of this compound, particularly on the thyroid system.

Thyroid Disruption in Fish

Studies in juvenile rare minnows (Gobiocypris rarus) have shown that this compound can interfere with the hypothalamic-pituitary-thyroid (HPT) axis.

Table 4: In Vivo Effects of this compound on the Endocrine System

| Species | Exposure | Endpoint | Result | Reference |

| Juvenile rare minnow (Gobiocypris rarus) | 28-day exposure to 0.1-1000 µg/L | Thyroid hormone (TH) homeostasis | Interference with TH conversion process, altered thyroid morphology | [7] |

| American kestrel (Falco sparverius) | In ovo exposure to 10, 50, or 100 ng/g egg weight | Thyroid gland | Reduced colloid and increased oxidative stress | [8] |

| American kestrel (Falco sparverius) | In ovo exposure to EHTBB (a related compound) | Thyroid gland and hormones | Increased thyroid gland mass, reduced colloid, and reduced total thyroxine (T4) | [8] |

Molecular docking studies have also indicated the potential for this compound to bind to the thyroid receptor in rare minnows.[7]

Thyroid Disruption in Birds

In ovo exposure to this compound in American kestrels has been shown to cause histological changes in the thyroid gland, including reduced colloid, which is indicative of altered thyroid hormone synthesis and/or secretion.[8]

Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its endocrine-disrupting effects are still under investigation. However, the available data suggest multiple modes of action.

Androgen Receptor Antagonism

This compound's anti-androgenic activity likely stems from its ability to bind to the androgen receptor, thereby preventing the binding of endogenous androgens and subsequent gene transcription.

Disruption of Steroidogenesis

The increased production of estradiol in H295R cells suggests that this compound may interact with one or more enzymes in the steroid biosynthesis pathway. A potential target is aromatase (CYP19), which converts androgens to estrogens.

Thyroid Hormone System Disruption

This compound's effects on the thyroid system are likely multifactorial, potentially involving:

-

Binding to Thyroid Receptors: Competitive binding to thyroid hormone receptors (TRs), acting as an antagonist.

-

Inhibition of Thyroid Hormone Synthesis: Interference with enzymes involved in the production of thyroid hormones.

-

Disruption of Thyroid Hormone Transport: Competition with thyroid hormones for binding to transport proteins like transthyretin (TTR).

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

Yeast Estrogen/Androgen Screen (YES/YAS) Assay

This reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) strains that contain the human estrogen receptor (hERα) or androgen receptor (hAR) and a reporter gene (e.g., lacZ, encoding β-galactosidase).

Protocol Outline:

-

Yeast Culture: The yeast strains are cultured in a suitable medium to an optimal density.

-

Exposure: A 96-well microplate is prepared with serial dilutions of the test compound (this compound), a positive control (e.g., 17β-estradiol for YES, dihydrotestosterone for YAS), a negative control (solvent), and a blank.

-

Incubation: The plate is incubated at 30°C for a specified period (e.g., 18-48 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Substrate Addition: The yeast cells are lysed, and a chromogenic substrate for β-galactosidase (e.g., CPRG) is added.

-

Measurement: The absorbance is measured at a specific wavelength to quantify the amount of β-galactosidase produced, which is proportional to the hormone receptor activation.

-

Data Analysis: The results are expressed as a percentage of the maximal response induced by the positive control. For antagonist assays, the reduction in the response to a fixed concentration of the positive control is measured.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. In vivo effects of bisphenol A in laboratory rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of 2,2',4,4'-tetrahydroxybenzophenone (BP2) on steroidogenesis in testicular Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The gene expression profile of a drug metabolism system and signal transduction pathways in the liver of mice treated with tert-butylhydroquinone or 3-(3'-tert-butyl-4'-hydroxyphenyl)propylthiosulfonate of sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation of TBPH in Aquatic Organisms: An In-depth Technical Guide

[Shanghai, China] – The increasing environmental presence of the novel brominated flame retardant (BFR) 2,3,4,5-tetrabromo-N,N-bis(2-ethylhexyl)-benzenepropanamide (TBPH) has raised concerns regarding its potential for bioaccumulation in aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of this compound bioaccumulation in various aquatic organisms, intended for researchers, scientists, and drug development professionals. The guide details quantitative bioaccumulation data, experimental methodologies, and the molecular signaling pathways affected by this compound exposure.

Quantitative Bioaccumulation Data

The bioaccumulation potential of this compound in aquatic organisms is a key factor in assessing its environmental risk. Bioaccumulation is the net result of the uptake, distribution, metabolism, and elimination of a chemical by an organism from all exposure routes, including water, sediment, and diet. The primary metrics used to quantify bioaccumulation are the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biota-Sediment Accumulation Factor (BSAF).

Bioconcentration and Bioaccumulation Factors

Information on BCF and BAF values for this compound in aquatic organisms is still emerging. However, studies on related brominated flame retardants and dietary exposure studies with this compound provide insights into its bioaccumulative behavior.

A dietary exposure study with the Atlantic killifish (Fundulus heteroclitus) revealed a very low bioaccumulation of this compound. Less than 0.5% of the total this compound provided in the diet was bioaccumulated by the fish after 28 days of exposure, suggesting a BAF of less than 0.02%.[1][2] In contrast, the positive control, PCB153, showed a high bioaccumulation of approximately 24.5%.[1]

| Species | Exposure Route | Metric | Value | Comments | Reference |

| Fundulus heteroclitus (Atlantic killifish) | Dietary | BAF | < 0.02% | Low bioaccumulation from food. | [1][2] |

| Pimephales promelas (Fathead minnow) | Dietary | Uptake | 0.59% of daily dosage (wet weight basis) | Limited uptake from diet. |

Table 1: Bioaccumulation and Bioconcentration Data for this compound in Fish. This table summarizes the available quantitative data on the bioaccumulation and bioconcentration of this compound in fish species.

Biota-Sediment Accumulation Factors (BSAF)

Sediments are a significant sink for hydrophobic compounds like this compound, making benthic organisms particularly vulnerable to accumulation.

A study on the oligochaete Lumbriculus variegatus exposed to this compound-spiked sediment for an extended period provided steady-state BSAF values. The BSAF for this compound was determined to be 0.254 (kg organic carbon/kg lipid).[3] The study also identified a potential biotransformation product, mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP), with a higher BSAF of 1.50.[3] Earlier studies with Corbicula fluminea and Elimia proxima reported lower BSAF values for this compound, ranging from 0.010 to 0.071 and 0.020 to 0.028, respectively.

| Species | BSAF (kg organic carbon/kg lipid) | Half-life (t½) | Comments | Reference |

| Lumbriculus variegatus | 0.254 | Biphasic: 1.2 hours (94%) and 15 days (6%) | Indicates both rapid and slow elimination phases. | [3] |

| Corbicula fluminea | 0.010 - 0.071 | Not Reported | ||

| Elimia proxima | 0.020 - 0.028 | Not Reported |

Table 2: Biota-Sediment Accumulation Factors and Depuration of this compound in Aquatic Invertebrates. This table presents the BSAF values and elimination half-lives of this compound in various invertebrate species.

Experimental Protocols

Standardized methodologies are crucial for generating comparable and reliable bioaccumulation data. The Organisation for Economic Co-operation and Development (OECD) Test Guideline 305 provides a framework for conducting bioaccumulation tests in fish through aqueous and dietary exposure.

OECD 305: Bioaccumulation in Fish

The OECD 305 guideline outlines two primary phases:

-

Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water (for BCF determination) or in their diet (for BAF determination) for a specific period, typically 28 days.

-

Depuration Phase: Following the uptake phase, the fish are transferred to a clean environment (water or diet) and monitored for the elimination of the test substance.

Throughout both phases, concentrations of the test substance are measured in the fish tissue and the exposure medium (water or food) at regular intervals.

Experimental Workflow for a Dietary Bioaccumulation Study

The following diagram illustrates a typical workflow for a dietary bioaccumulation study based on the principles of OECD 305.

Analytical Methodology for this compound in Biota

Accurate quantification of this compound in biological tissues is essential for bioaccumulation assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation:

-

Homogenization: Fish or invertebrate tissues are homogenized to ensure a representative sample.

-

Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed for the extraction of this compound from the tissue matrix. This typically involves extraction with an organic solvent like acetonitrile, followed by the addition of salts to induce phase separation.[4][5]

-

Cleanup: The extract is then cleaned up to remove interfering compounds, such as lipids. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like silica gel or Florisil.

Instrumental Analysis:

-

GC-MS/MS: This technique is well-suited for the analysis of thermally stable and volatile compounds like this compound. The use of tandem mass spectrometry provides high selectivity and sensitivity.

-

LC-MS/MS: This method is advantageous for analyzing less volatile compounds and potential metabolites of this compound.

The following diagram outlines the general workflow for the analytical determination of this compound in aquatic biota.

Signaling Pathways and Endocrine Disruption

This compound and other BFRs are recognized as endocrine-disrupting chemicals (EDCs), primarily interfering with the thyroid hormone and steroidogenesis pathways in aquatic organisms. This disruption can lead to adverse effects on growth, development, and reproduction.

Disruption of the Thyroid Hormone Pathway

The thyroid hormone system is essential for normal development and metabolism in fish. This compound can interfere with this pathway at multiple levels. Molecular docking studies have revealed the binding potential of this compound to the thyroid receptor of the rare minnow (Gobiocypris rarus).[6] Exposure to this compound can interfere with the conversion of thyroid hormones and alter thyroid morphology.[6]

The following diagram illustrates the key points of disruption in the thyroid hormone signaling pathway by this compound.

Disruption of the Steroidogenesis Pathway

Steroidogenesis is the process of synthesizing steroid hormones, such as androgens and estrogens, which are critical for sexual development and reproduction in fish. EDCs like this compound can disrupt this pathway by interfering with the activity of key enzymes.

One of the primary targets for disruption is the enzyme aromatase (CYP19), which converts androgens to estrogens.[7][8] Inhibition of aromatase can lead to masculinization of female fish and reproductive impairment. Another key enzyme is 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in the final steps of testosterone and estradiol synthesis.[9][10]

The diagram below shows a simplified steroidogenesis pathway in fish and highlights the potential points of interference by this compound.

Conclusion

The available scientific evidence indicates that this compound has a low to moderate potential for bioaccumulation in aquatic organisms. While dietary uptake appears to be limited in fish, accumulation from sediment can occur in benthic invertebrates. The primary concern associated with this compound exposure is its potential for endocrine disruption, specifically targeting the thyroid hormone and steroidogenesis signaling pathways. Further research is needed to establish a broader range of BCF and BAF values for various aquatic species and to fully elucidate the specific molecular mechanisms of this compound-induced endocrine disruption. Standardized testing protocols, such as the OECD 305 guideline, and robust analytical methods are essential for generating the data required for a comprehensive risk assessment of this compound in aquatic environments.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. researchgate.net [researchgate.net]

- 3. Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of QuEChERS-based extraction and liquid chromatography-tandem mass spectrometry method for simultaneous quantification of bisphenol A and tetrabromobisphenol A in seafood: fish, bivalves, and seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. library.dphen1.com [library.dphen1.com]

- 6. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interference of endocrine disrupting chemicals with aromatase CYP19 expression or activity, and consequences for reproduction of teleost fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Inhibitors of 17β-hydroxysteroid dehydrogenase type 1, 2 and 14: Structures, biological activities and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

degradation pathways of TBPH in the environment

An In-depth Technical Guide on the Environmental Degradation Pathways of TBPH

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-tetrabromo-N,N-bis(2-ethylhexyl)aniline (this compound), a brominated flame retardant (BFR), has been widely used in various consumer and industrial products to reduce their flammability. Its prevalence has led to its detection in various environmental matrices, raising concerns about its persistence, potential for bioaccumulation, and toxicity.[1][2] Understanding the is crucial for assessing its environmental fate and potential risks. This guide provides a comprehensive overview of the primary degradation pathways of this compound, including photodegradation, biodegradation, and thermal degradation, supported by available data and experimental methodologies.

Photodegradation of this compound

Photodegradation, or photolysis, is a significant abiotic degradation process for many organic contaminants in the environment, driven by the energy of sunlight. For this compound, photodegradation primarily proceeds through a sequential reductive debromination process.[2][3]

Photodegradation Pathway

Under exposure to UV radiation, the carbon-bromine bonds in the this compound molecule are susceptible to cleavage. This leads to the stepwise removal of bromine atoms, resulting in the formation of less brominated analogues. The dominant transformation products are di- and tri-brominated this compound derivatives.[2][3] Additionally, a tribromo anhydride has been reported as an aqueous photodegradation product.[1] It is important to note that the photolytic degradation of this compound is observed to be slower compared to other polybrominated diphenyl ethers (PBDEs) like decaBDE.[2]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-ethylhexyl) tetrabromophthalate (TBPH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) tetrabromophthalate (TBPH), a brominated flame retardant, has garnered significant attention due to its widespread use and potential environmental and health impacts. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental health. This document summarizes key quantitative data, details standardized experimental protocols for property determination, and visualizes known metabolic and signaling pathways to facilitate a deeper understanding of this compound.

Physical and Chemical Properties

This compound is a viscous, colorless to yellowish oil.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its environmental fate, transport, and potential for bioaccumulation.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₄Br₄O₄ | [1][2] |

| Molecular Weight | 706.148 g/mol | [1][2] |

| Appearance | Colorless or yellow oil | [1] |

| Melting Point | -27 °C (-17 °F; 246 K) | [1] |

| Boiling Point | 584.79 °C (1,084.62 °F; 857.94 K) | [1] |

| Density | 1.541 g/mL (at 20 °C) | [1] |

| Water Solubility | 6.2 x 10⁻² ng/L | [1] |

| Vapor Pressure | 3.56 x 10⁻⁷ Pa | [1] |

| Octanol-Water Partition Coefficient (log P) | 10.2 | [1] |

| Flash Point | 207 °C (405 °F; 480 K) | [1] |

| Autoignition Temperature | 270 °C (518 °F; 543 K) | [1] |

Experimental Protocols for Property Determination

The following sections outline standardized methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for reproducible and comparable data generation.

Melting Point/Melting Range

The melting point of this compound can be determined using the capillary method as described in OECD Guideline 102 .[1][3]

-

Principle: A small, powdered sample of this compound is introduced into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.

-

Apparatus: A melting point apparatus with a heated block or liquid bath, a calibrated thermometer, and capillary tubes.

-

Procedure:

-

A dried, powdered sample of this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting point.

-

For the final determination, the heating rate is slowed to 1-2 °C per minute approximately 10 °C below the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.

-

Boiling Point

The boiling point of this compound can be determined using the dynamic method as outlined in OECD Guideline 103 .[4]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. In the dynamic method, the pressure in the apparatus is varied, and the corresponding boiling temperatures are measured.

-

Apparatus: A boiling point apparatus (ebulliometer) with a heating mantle, a condenser, a pressure-measuring device, and a calibrated temperature sensor.

-

Procedure:

-

The this compound sample is placed in the boiling flask of the ebulliometer.

-

The pressure in the apparatus is set to a specific value.

-